molecular formula C11H11NO4 B5436336 5-cyano-2-ethoxy-3-methoxybenzoic acid

5-cyano-2-ethoxy-3-methoxybenzoic acid

Cat. No.: B5436336
M. Wt: 221.21 g/mol
InChI Key: NPHAUMPOXRYPRA-UHFFFAOYSA-N
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Description

5-Cyano-2-ethoxy-3-methoxybenzoic acid is a substituted benzoic acid derivative characterized by three distinct functional groups: a cyano (-CN) group at the 5-position, an ethoxy (-OCH₂CH₃) group at the 2-position, and a methoxy (-OCH₃) group at the 3-position. These substituents collectively influence its electronic, steric, and physicochemical properties. The cyano group, a strong electron-withdrawing moiety, enhances the acidity of the carboxylic acid group (pKa reduction) compared to unsubstituted benzoic acid. Ethoxy and methoxy groups, being alkoxy electron-donating groups, introduce steric bulk and modulate solubility in polar solvents.

Properties

IUPAC Name

5-cyano-2-ethoxy-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-16-10-8(11(13)14)4-7(6-12)5-9(10)15-2/h4-5H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHAUMPOXRYPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2-ethoxy-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-ethoxy-3-methoxybenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.

    Sandmeyer Reaction: The diazonium salt is then treated with copper(I) cyanide to introduce the cyano group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-ethoxy-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amino group, forming 5-amino-2-ethoxy-3-methoxybenzoic acid.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-Cyano-2-ethoxy-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyano-2-ethoxy-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-cyano-2-ethoxy-3-methoxybenzoic acid are compared below with three analogous compounds, emphasizing substituent effects, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Substituents (Position) Key Functional Groups Synthesis Method Notable Properties References
This compound 2-ethoxy, 3-methoxy, 5-cyano Benzoic acid, cyano, alkoxy Likely multi-step functionalization (e.g., cyanation of alkoxy precursors) High acidity (cyano EWG), moderate solubility in polar solvents
3-Methoxy-2-nitrobenzoic acid 2-nitro, 3-methoxy Benzoic acid, nitro, methoxy Nitration of 3-methoxybenzoic acid using HNO₃/H₂SO₄ Lower solubility than parent compound; nitro group increases thermal stability
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 2-(ethoxy-oxoacetamido) Benzoic acid, amide, ethoxy Condensation reaction of ethoxy-oxoacetyl chloride with anthranilic acid Amide group promotes hydrogen bonding; crystalline solid
3-Methoxybenzoic acid 3-methoxy Benzoic acid, methoxy Direct methoxylation or hydrolysis of esters Baseline acidity (pKa ~4.1); high solubility in ethanol

Key Findings :

Acidity Modulation: The cyano group in the 5-position of the target compound significantly lowers the pKa compared to 3-methoxybenzoic acid (pKa ~4.1) due to its electron-withdrawing nature. This effect is more pronounced than in 3-methoxy-2-nitrobenzoic acid, where the nitro group also acts as an EWG but may exhibit resonance effects that partially offset acidity enhancement .

Solubility and Steric Effects: The ethoxy group at position 2 introduces greater steric hindrance than methoxy, reducing solubility in water compared to 3-methoxybenzoic acid. However, the polar cyano group counterbalances this effect, enabling moderate solubility in ethanol or DMSO .

Synthetic Complexity :

  • Multi-substituted derivatives like the target compound require sequential functionalization (e.g., alkoxylation followed by cyanation), whereas simpler analogs (e.g., 3-methoxy-2-nitrobenzoic acid) are synthesized via single-step nitration .

Crystallinity and Hydrogen Bonding: Compounds with hydrogen-bonding motifs (e.g., amide in 2-(2-ethoxy-2-oxoacetamido)benzoic acid) exhibit distinct crystalline packing behaviors compared to alkoxy- or cyano-substituted analogs. X-ray diffraction studies (e.g., Sheldrick’s methods) highlight these differences .

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